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Transient Receptor Potential Canonical 6 (TRPC6) is a non-selective cation channel that allows

the passage of calcium (Ca²⁺) and other cations across the cell membrane.[1][2][3] It is a key

component of the slit diaphragm in podocytes, the specialized cells of the kidney's filtration

barrier.[1][2] TRPC6 can be activated by various stimuli, including G-protein coupled receptor

(GPCR) activation leading to the production of diacylglycerol (DAG), as well as by mechanical

stress.[3][4]

Overexpression or gain-of-function mutations in the TRPC6 gene have been strongly

implicated in the pathogenesis of Focal Segmental Glomerulosclerosis (FSGS), a leading

cause of kidney failure.[1][2][5][6] This excessive TRPC6 activity leads to an uncontrolled influx

of calcium into podocytes.[5][6] Elevated intracellular calcium levels trigger a cascade of

detrimental events, including cytoskeletal reorganization, detachment of podocyte foot

processes from the glomerular basement membrane, and ultimately, podocyte loss (depletion).

[5][6] This damage to the glomerular filtration barrier results in proteinuria, a hallmark of FSGS.

[5] Beyond the kidney, aberrant TRPC6 activity is also associated with pathological cardiac

hypertrophy and fibrosis.[4][7][8]

BI 749327 and BI 764198: Potent and Selective
TRPC6 Inhibitors
BI 749327 is an orally bioavailable, potent, and selective antagonist of the TRPC6 channel that

has been extensively characterized in preclinical studies.[1][7][9] BI 764198 is a novel,

selective, oral TRPC6 inhibitor that has advanced into clinical trials for the treatment of FSGS.
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[5][10][11][12][13][14] While specific preclinical data for BI 764198 is less detailed in the public

domain, its mechanism of action is understood to be the same as BI 749327.

Quantitative Data: Potency and Selectivity of BI 749327
The inhibitory potency of BI 749327 has been determined using electrophysiological assays,

specifically whole-cell patch-clamp recordings in HEK293 cells engineered to express TRPC6

channels.[1][10] The half-maximal inhibitory concentration (IC₅₀) values demonstrate the

compound's high affinity for TRPC6 across different species.

Target Species IC₅₀ (nM)

TRPC6 Mouse 13[1][9][15][16]

TRPC6 Human 19[9][16][17]

TRPC6 Guinea Pig 15[9][16][17]

BI 749327 also exhibits significant selectivity for TRPC6 over its most closely related TRPC

family members, TRPC3 and TRPC7.[1][9][15]

Target Species IC₅₀ (nM)
Selectivity vs.

mTRPC6

TRPC3 Mouse 1,100[10][15] 85-fold[1][9]

TRPC7 Mouse 550[10][15] 42-fold[1][9]

Core Mechanism of Action: Inhibition of the TRPC6-
Calcineurin-NFAT Pathway
The primary mechanism of action for both BI 749327 and BI 764198 is the direct inhibition of

the TRPC6 ion channel. By blocking this channel, the inhibitors prevent the excessive influx of

Ca²⁺ into cells, even in the presence of pathological stimuli. This interruption of the initial trigger

in the disease cascade leads to the suppression of downstream signaling pathways

responsible for cellular damage and fibrosis.[1][4][7]
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The most well-documented downstream pathway affected is the calcineurin-NFAT signaling

cascade.[1][4] Calcineurin is a calcium-dependent phosphatase that, when activated by

elevated intracellular Ca²⁺, dephosphorylates NFAT. This dephosphorylation allows NFAT to

translocate into the nucleus, where it acts as a transcription factor to promote the expression of

pro-hypertrophic and pro-fibrotic genes.[1][4] By preventing the initial Ca²⁺ influx, BI 749327

effectively inhibits the activation of calcineurin and the subsequent nuclear translocation of

NFAT, thereby blocking the transcription of genes that contribute to tissue remodeling and

fibrosis.[1][7]
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Figure 1: Simplified signaling pathway of TRPC6-mediated pathology and its inhibition by BI
749327/BI 764198.

Experimental Protocols
The mechanism of action of BI 749327 has been elucidated through a series of in vitro and in

vivo experiments.

In Vitro Assays
This technique was used to directly measure the inhibitory effect of BI 749327 on TRPC6

channel currents.[10]
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Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected to express mouse,

human, or guinea pig TRPC6 channels.[10]

Protocol:

Cells are voltage-clamped at a holding potential of -60 mV.

A voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) is applied every 10

seconds to elicit TRPC6 currents.

The TRPC6 channel is activated by perfusing the cells with a solution containing a TRPC6

agonist, such as 100 µM 1-oleoyl-2-acetyl-sn-glycerol (OAG).

Once a stable activated current is achieved, cells are co-perfused with varying

concentrations of BI 749327 (e.g., 1 nM to 1 µM) to determine dose-dependent inhibition.

Current amplitudes are measured at specific voltages to construct a dose-response curve

and calculate the IC₅₀ value.[2]

This assay quantifies the effect of BI 749327 on the TRPC6-mediated activation of the NFAT

transcription factor.[1][10]

Cell Line: HEK293T cells.

Protocol:

Cells are co-transfected with an NFAT-luciferase reporter plasmid and a plasmid

expressing either wild-type or a gain-of-function mutant of TRPC6.

Transfected cells are then treated with varying concentrations of BI 749327 (e.g., 100,

250, and 500 nM).[15]

After a suitable incubation period, the cells are lysed, and luciferase activity is measured

using a luminometer.

A decrease in luciferase activity in the presence of BI 749327 indicates inhibition of NFAT

activation.
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In Vitro Assays In Vivo Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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